molecular formula C14H12N4O B2416369 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286732-91-9

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2416369
CAS RN: 1286732-91-9
M. Wt: 252.277
InChI Key: HPOWFNMLQYRUTD-UHFFFAOYSA-N
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Description

The compound “3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . It is part of a class of compounds that have shown potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves reactions of iminophosphorane with aromatic isocyanates, which then react with amines, phenols, or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridopyrimidinone core. This core is crucial for its biological activity and is a common feature of several potent PI3K inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH .

Scientific Research Applications

Antimicrobial Activity

Studies have explored the antimicrobial properties of derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one. These derivatives, including compounds similar to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and tested for their antimicrobial efficacy. For instance, Zakharov et al. (1994) investigated the antimicrobial activity of such derivatives, emphasizing their potential in combating microbial infections (Zakharov et al., 1994).

Reductive Ring Cleavage Studies

In chemical research, the reductive ring cleavage of pyrido[2,3-d]pyrimidin-4(3H)-ones, including compounds analogous to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, has been studied. Gelling and Wibberley (1971) demonstrated how lithium aluminium hydride could be used to achieve this, yielding aminomethylpyridines from pyrido[2,3-d]pyrimidin-4(3H)-ones (Gelling & Wibberley, 1971).

Crystallographic Analysis

The behavior of pyrimidin-4-one derivatives in crystal structures has been a subject of interest, particularly in understanding tautomeric forms and hydrogen-bonding patterns. Gerhardt and Bolte (2016) conducted a study on derivatives like 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, contributing to knowledge on crystal packing and interactions (Gerhardt & Bolte, 2016).

Anticancer Research

Compounds structurally related to 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their potential anticancer properties. For example, Elgohary and El-Arab (2013) synthesized derivatives of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one and tested their anticancer efficacy, highlighting the relevance of these compounds in oncological research (Elgohary & El-Arab, 2013).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-ones. Studies have explored various methods of synthesizing these compounds, their reactions with different reagents, and their structural and physical characteristics. For instance, Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and environmental sustainability (Shi et al., 2018).

Future Directions

The future directions for this compound could involve further optimization to serve as a new chemical entity for discovering new anticancer agents . Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes or pathways.

properties

IUPAC Name

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWFNMLQYRUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

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